molecular formula C26H51NO10 B609561 NH-(PEG3-t-butyl ester)2 CAS No. 1814901-03-5

NH-(PEG3-t-butyl ester)2

Cat. No. B609561
CAS RN: 1814901-03-5
M. Wt: 537.69
InChI Key: JZUKFOGFKFISJE-UHFFFAOYSA-N
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Description

NH-(PEG3-t-butyl ester)2, also known as NH-bis(PEG3-t-butyl ester), is a PEG derivative containing an amino group and 3 PEG units . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular weight of NH-(PEG3-t-butyl ester)2 is 537.7 g/mol . It contains an amino group with two t-butyl ester .


Chemical Reactions Analysis

The amino group in NH-(PEG3-t-butyl ester)2 is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .


Physical And Chemical Properties Analysis

The density of NH-(PEG3-t-butyl ester)2 is 1.050±0.06 g/cm3 . The boiling point is predicted to be 564.7±45.0 °C .

Scientific Research Applications

Drug Delivery Systems

The compound’s hydrophilic PEG spacer can increase solubility in aqueous media . This makes it useful in drug delivery systems, where it can help transport therapeutic agents to targeted cells or tissues.

Bioconjugation

The amino group of the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it useful in bioconjugation, a process that involves attaching two or more molecules together. It could be used to attach drugs to carriers, or to link biomolecules for study.

Peptide Synthesis

The compound can be used in peptide synthesis. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing it to react with other amino acids or peptides. This can be useful in the creation of complex peptides for research or therapeutic use.

Mechanism of Action

The mechanism of action involves both 1,3-chelation and the formation of a tetrahedral intermediate, which were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Safety and Hazards

When handling NH-(PEG3-t-butyl ester)2, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKFOGFKFISJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NH-bis(PEG3-t-butyl ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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